Cefixime trihydrate
Overview
Description
Mechanism of Action
Target of Action
Cefixime trihydrate primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .
Mode of Action
This compound, being a third-generation cephalosporin, inhibits the PBPs . This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The beta-lactam ring of cefixime binds to the PBPs, leading to bacterial cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the PBPs, cefixime prevents the formation of the final 3D structure of the bacterial cell wall, thereby inhibiting bacterial cell wall peptidoglycan synthesis .
Pharmacokinetics
This compound exhibits an absorption rate of 40% to 50% . Its capsule form has a reduced area under the curve (auc) and maximum concentration (cmax) when taken with food . It is widely distributed throughout the body and reaches therapeutic concentration in most tissues and body fluids . About 50% of the absorbed dose is excreted in the urine as active drug, and 10% is excreted in the feces . The elimination half-life varies, with an average of 3 to 4 hours in individuals with normal renal function .
Result of Action
The result of this compound’s action is the loss of bacterial cell wall integrity, leading to bacterial cell death . This makes it effective against both gram-positive and gram-negative bacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect the stability of cephalosporins . Third-generation cephalosporins like cefixime have been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins . Additionally, the bioavailability of cefixime can be affected by food intake .
Biochemical Analysis
Biochemical Properties
The beta-lactam ring of Cefixime inhibits bacterial cell wall synthesis by binding to these PBPs, which then results in lysis . This interaction disrupts the final 3D structure of the bacterial cell wall, inhibiting bacterial cell wall peptidoglycan synthesis .
Cellular Effects
Cefixime trihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it impairs cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This effect is particularly pronounced in gram-positive and gram-negative bacterial infections, including skin infections, resistant bacteria, and meningitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in bacteria. The beta-lactam ring of Cefixime binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the disruption of the bacterial cell wall and eventually leads to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the concentration of this compound decreases gradually with time when reconstituted with distilled water and stored at different conditions . Moreover, the stability of this compound has been enhanced through the formulation of ternary inclusion complexes, which have shown improved physicochemical stability compared to the pure drug .
Metabolic Pathways
There is no evidence of metabolism of this compound in vivo . This means that this compound does not appear to be significantly metabolized within the body. Instead, about 23% of an absorbed dose of Cefixime is excreted unchanged in the urine within 24 hours .
Transport and Distribution
This compound is slowly and incompletely absorbed from the gastrointestinal tract after oral administration . This is due to its poor water solubility. The formulation of ternary inclusion complexes has been shown to enhance the apparent solubility of this compound, leading to improved oral bioavailability .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human or animal cells. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Preparation Methods
The synthesis of FK-027 involves several steps:
Starting Material: The process begins with 7-(5-amino-5-carboxypentanamido)-3-hydroxymethyl-3-cephem-4-carboxylic acid.
Benzoylation: This compound is first reacted with benzoyl chloride in acetone-water, followed by diphenyldiazomethane to form benzhydryl 7-[5-benzamido-5-(benzhydryloxycarbonyl)pentanamido]-3-hydroxymethyl-3-cephem-4-carboxylate.
Chloromethylation: The resulting product is then treated with phosphorus pentachloride to obtain the corresponding chloromethyl derivative.
Phosphonium Salt Formation: This derivative is reacted with triphenyl phosphine and sodium iodide in dimethylformamide to yield the phosphonium iodide.
Wittig Condensation: The phosphonium iodide undergoes a Wittig condensation with formaldehyde in methylene chloride to form benzhydryl-7-[5-benzamido-5-(benzhydryloxycarbonyl)pentanamido]-3-vinyl-3-cephem-4-carboxylate.
Cleavage and Condensation: The cleavage of this compound with phosphorus trichloride-pyridine in methylene chloride gives benzhydryl 7-amino-3-vinyl-3-cephem-4-carboxylate, which is then condensed with 2-(tert-butoxycarbonylmethoxyimino)-2-(2-formamidothiazol-4-yl)acetic acid.
Hydrolysis and Deprotection: The final steps involve hydrolysis with hydrochloric acid in methanol and deprotection with trifluoroacetic acid in anisole to yield FK-027
Chemical Reactions Analysis
FK-027 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also possible but less common.
Substitution: FK-027 can undergo substitution reactions, particularly in the presence of nucleophiles.
Hydrolysis: The compound is susceptible to hydrolysis, especially in acidic or basic conditions, leading to the breakdown of the β-lactam ring
Common reagents used in these reactions include phosphorus pentachloride, triphenyl phosphine, sodium iodide, and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FK-027 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of β-lactam antibiotics and their synthesis.
Biology: FK-027 is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: FK-027 is produced on an industrial scale for use in pharmaceuticals
Comparison with Similar Compounds
FK-027 is similar to other third-generation cephalosporins such as cefotaxime and ceftriaxone. it has unique properties that make it distinct:
Oral Bioavailability: Unlike cefotaxime and ceftriaxone, FK-027 is orally bioavailable, making it more convenient for outpatient treatment.
Spectrum of Activity: FK-027 has a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins
Similar compounds include:
- Cefotaxime
- Ceftriaxone
- Cefuroxime
- Cephalexin
- Cefaclor .
Properties
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. | |
CAS No. |
125110-14-7 |
Molecular Formula |
C16H17N5O8S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |
InChI Key |
HPRLWADTNARROR-JUZDKLSSSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |
melting_point |
218-225 °C 218 - 225 °C |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
1.04e-01 g/L |
Synonyms |
(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefixime Trihydrate exert its antibacterial effect?
A1: this compound, a third-generation cephalosporin antibiotic, acts by inhibiting the enzyme transpeptidase, a crucial component in the synthesis of bacterial cell walls. [, , , , , , , ] By binding to transpeptidase, this compound prevents the cross-linking of peptidoglycans, leading to a weakened cell wall and ultimately bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H15N5O7S2 ⋅ 3H2O, and its molecular weight is 507.50 g/mol. []
Q3: What spectroscopic techniques are commonly employed to characterize this compound?
A3: Researchers utilize a range of spectroscopic techniques, including UV-Visible spectrophotometry, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD), to characterize this compound. [, , , , , , , , , , , , , , , , , ] UV-Visible spectrophotometry is particularly useful for quantitative analysis and assessing degradation products. FT-IR spectroscopy provides information about the functional groups present in the molecule, while XRD helps determine the crystal structure and polymorphism.
Q4: How does the presence of pharmaceutical excipients affect the stability of this compound?
A4: Studies have shown that certain excipients can influence the degradation rate of this compound under stress conditions like sunlight, UV light, and heat. [] Some excipients may act as stabilizers, while others might accelerate degradation. Therefore, careful selection of excipients is crucial during formulation development.
Q5: What are the common degradation pathways of this compound under stress conditions?
A5: this compound is susceptible to degradation under exposure to sunlight, UV light, and heat, leading to the formation of various degradation products. [, ] The specific degradation pathways and products can vary depending on the type and intensity of the stress condition.
Q6: What is the solubility profile of this compound?
A6: this compound exhibits limited solubility in water, posing challenges for achieving desired bioavailability. [, , , ] It is soluble in methanol but practically insoluble in water. []
Q7: What strategies are employed to enhance the solubility and dissolution rate of this compound?
A7: Various techniques are employed to enhance this compound solubility and dissolution, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier, such as urea or polyethylene glycols (PEG), to improve its wettability and dissolution. [, , , , ]
- Hydrotropic solubilization: Utilizing hydrotropic agents like sodium acetate trihydrate can significantly enhance the aqueous solubility of this compound. []
Q8: What types of formulations have been explored for this compound delivery?
A8: Researchers have investigated various formulations for this compound delivery, including:
- Tablets: Conventional, bilayer, floating, and sustained-release matrix tablets have been developed. [, , , ] These formulations aim to improve drug release profiles and potentially reduce dosing frequency.
- Gels: Topical gels loaded with this compound have shown promise for treating bacterial wound infections. []
- Transdermal patches: Chitosan-alginate transdermal patches have been explored to deliver this compound directly to the systemic circulation, potentially offering advantages like sustained release and improved patient compliance. [, ]
- Microspheres: Microencapsulation of this compound in natural and synthetic polymers has been investigated as a means to achieve controlled drug release and target specific tissues. []
Q9: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?
A9: Several analytical methods are used for this compound quantification:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, particularly RP-HPLC, is widely used for separating and quantifying this compound in pharmaceutical formulations and biological samples. [, , , , , ]
- UV-Visible Spectrophotometry: This method offers simplicity and cost-effectiveness for quantifying this compound, especially in combination with derivative spectrophotometry or absorbance ratio methods to overcome interference from other components. [, , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and efficient approach for the separation and quantification of this compound, particularly in combination with densitometry. [, , , ]
Q10: What are the key considerations for analytical method validation of this compound assays?
A10: Analytical method validation for this compound assays needs to adhere to ICH guidelines and demonstrate:
Q11: What techniques are used to analyze the degradation products of this compound?
A11: HPLC and TLC are common techniques for separating and identifying the degradation products of this compound formed under stress conditions. [] These methods allow researchers to assess the stability of the drug and develop stable formulations.
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